
Methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It contains a quinazoline core, which is a bicyclic system made up of two fused six-membered rings, a benzene ring and a pyrimidine ring . The molecule also contains a thioxo group (a sulfur atom double-bonded to a carbon atom), an amino group attached to a phenylethyl group, and a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the quinazoline core, the presence of the thioxo group, and the spatial arrangement of the phenylethylamino and carboxylate groups . The exact three-dimensional structure would depend on the specific stereochemistry at each chiral center in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The thioxo group might be susceptible to reactions with nucleophiles, and the carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylate group might increase its water solubility compared to other quinazoline derivatives .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Quinazoline derivatives have been synthesized and evaluated for their potential antimicrobial activities. For instance, new quinazolines have been developed as potential antimicrobial agents, showing activity against various bacterial and fungal species (Desai, Shihora, & Moradia, 2007). This suggests that similar compounds, including the one , may also possess antimicrobial properties worthy of further exploration.
Anti-Cancer Agents
Research has also explored quinazoline derivatives as potential anti-cancer agents. A particular study described the synthesis and evaluation of a quinazolinone-based derivative for its cytotoxic activity against human cancer cell lines, displaying potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021). This indicates the therapeutic potential of quinazoline derivatives in cancer treatment, suggesting that the compound could also be explored in this context.
Contributions to Chemical Synthesis
Quinazoline derivatives have contributed significantly to chemical synthesis, offering new methods for creating complex molecular structures. For example, the synthesis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates has been achieved, demonstrating the versatility of quinazoline derivatives in synthetic chemistry (Rudenko et al., 2012). This highlights the role of such compounds in developing new synthetic pathways and molecules.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-oxo-3-[2-oxo-2-(1-phenylethylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-12(13-6-4-3-5-7-13)21-17(24)11-23-18(25)15-9-8-14(19(26)27-2)10-16(15)22-20(23)28/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKGVUONYIOSCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2414519.png)
![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)
![1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2414522.png)
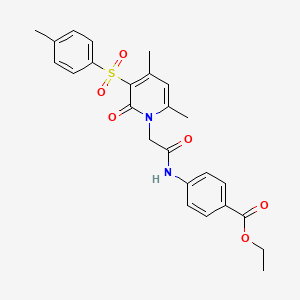
![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2414527.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2414529.png)
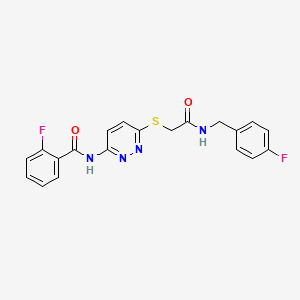

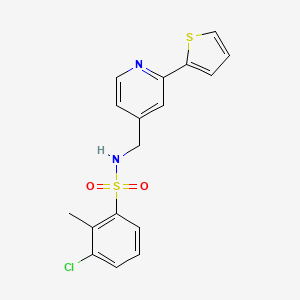
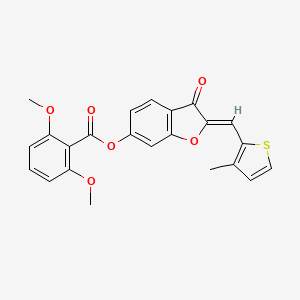
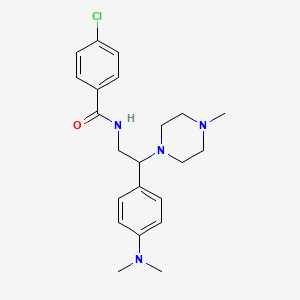
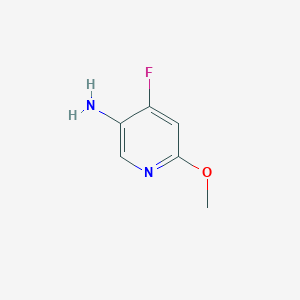
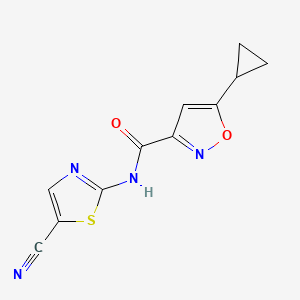
![(E)-3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2414540.png)